molecular formula C18H20N2O4S B2688003 4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921773-37-7

4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide

Katalognummer B2688003
CAS-Nummer: 921773-37-7
Molekulargewicht: 360.43
InChI-Schlüssel: WPILMRJJBWKQPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

While specific synthesis details for “4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide” were not found, related compounds have been synthesized using various methods. For instance, a group of novel (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R1-benzenesulfonamides, (E)-4-[5-styryl1,3,4-oxadiazol-2-yl]benzenesulfonamides, and (E)-2-(2,4-dichlorophenyl)-5-(2-arylvinyl)-1,3,4-oxadiazols have been synthesized using the Wittig reaction .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the indole nucleus, which is a key component of many biologically active compounds . The indole nucleus is aromatic in nature due to the presence of excessive π-electrons delocalization .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Evaluation

One study synthesized a series of benzenesulfonamide derivatives and evaluated their in vitro antimicrobial and anticancer activities. Compounds were found to be effective against various microbial strains and exhibited anticancer activity against cell lines, suggesting potential therapeutic applications (Kumar et al., 2014).

Carbonic Anhydrase Inhibitory Activity

Another research focused on novel benzenesulfonamides that were investigated as inhibitors of the metalloenzyme carbonic anhydrase (CA). These compounds showed potent inhibition of CA isoforms, particularly those associated with tumors, indicating potential for anticancer applications (Eldehna et al., 2017). Additionally, ureido-substituted benzenesulfonamides demonstrated potent inhibition of CA IX and showed antimetastatic activity in a model of breast cancer metastasis, highlighting their potential as novel antimetastatic drugs (Pacchiano et al., 2011).

Pain and Inflammation Modulation

The synthesis and testing of 3-substituted 1-(4-benzenesulfonamide)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydropyrazoles demonstrated anti-hyperalgesic and anti-edematogenic effects in animal models, suggesting their utility in pain and inflammation management (Lobo et al., 2015).

Potent CA IX Inhibitors

Research on ureido benzenesulfonamides incorporating 1,3,5-triazine moieties revealed these compounds as potent inhibitors of CA IX, a validated drug target for anticancer agents. This indicates their potential in the development of targeted cancer therapies (Lolak et al., 2019).

Anticancer Lead Compounds

Studies on benzenesulfonamide derivatives have identified compounds with selective inhibitory effects on tumor-associated carbonic anhydrase isoforms, suggesting their potential as leads for anticancer drug development. For instance, novel ureido benzenesulfonamides showed significant inhibitory activity against CA IX and XII, highlighting their potential for further pharmacological studies in cancer treatment (Nabih Lolak et al., 2019).

Eigenschaften

IUPAC Name

4-(2-methylpropoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-12(2)11-24-15-4-6-16(7-5-15)25(22,23)20-14-3-8-17-13(9-14)10-18(21)19-17/h3-9,12,20H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPILMRJJBWKQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.